molecular formula C17H18N2O3S B6417816 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide CAS No. 1070960-43-8

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide

Cat. No.: B6417816
CAS No.: 1070960-43-8
M. Wt: 330.4 g/mol
InChI Key: GYLJQPGKQZBUTF-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring, a morpholine moiety, and a carboxamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring This can be achieved through the Gewald reaction, which involves the condensation of ketones with elemental sulfur and amines

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide has shown biological activity in various assays. It can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism by which N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Thiophene-2-carboxamide derivatives

  • Morpholine-containing compounds

  • Phenyl-substituted thiophenes

Uniqueness: N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-16(19-7-9-22-10-8-19)12-13-3-5-14(6-4-13)18-17(21)15-2-1-11-23-15/h1-6,11H,7-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLJQPGKQZBUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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